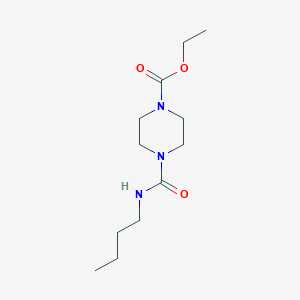

Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate

Description

Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate is a piperazine derivative featuring a butylcarbamoyl group at the 4-position and an ethyl ester at the 1-position. Piperazine-based compounds are widely studied for their versatility in medicinal chemistry, often serving as intermediates or active components in pharmaceuticals due to their ability to modulate pharmacokinetic properties and target diverse biological pathways .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-3-5-6-13-11(16)14-7-9-15(10-8-14)12(17)18-4-2/h3-10H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITXPOZBILCTCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N1CCN(CC1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with butyl isocyanate and ethyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using techniques like column chromatography or recrystallization. Industrial production methods may involve bulk synthesis using similar reaction conditions but on a larger scale, with additional steps for purification and quality control .

Chemical Reactions Analysis

Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. Piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the modulation of various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Piperazine derivatives are distinguished by their substituents, which dictate physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Key Observations :

Challenges :

- Unstable intermediates (e.g., 4-(1H-indol-3-yl)butanoyl chloride in ) led to side reactions, necessitating protective strategies like Boc or ethyl carbamate groups.

Physicochemical Properties

- Solubility : Ethyl esters (e.g., ) generally confer better aqueous solubility than tert-butyl analogs ().

- Thermal Stability : tert-Butyl derivatives () exhibit higher melting points (e.g., 109–111°C in ) due to steric protection.

- Molecular Weight : Derivatives with extended substituents (e.g., indolylpropyl in ) exceed 350 g/mol, which may impact bioavailability.

Biological Activity

Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Synthesis

The synthesis of Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with butylcarbamate and ethyl chloroformate. The process can be summarized as follows:

- Reactants : Piperazine, butylcarbamate, and ethyl chloroformate.

- Reaction Conditions : The mixture is stirred at room temperature, followed by heating to facilitate the reaction.

- Purification : The product is purified through column chromatography.

This method allows for the efficient production of the compound while maintaining a high yield.

Biological Activity

Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate exhibits several biological activities, particularly in antimicrobial and anti-inflammatory domains. Below are key findings from various studies:

Antimicrobial Activity

A study investigated the antimicrobial properties of several piperazine derivatives, including Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate. The compound demonstrated significant activity against various Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These results indicate that Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate could serve as a potential lead compound for developing new antibiotics, especially in combating resistant strains.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been evaluated for its anti-inflammatory activity. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

-

In Vivo Study on Infection Models :

- A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate resulted in a significant reduction in bacterial load compared to untreated controls.

- The compound was administered at doses of 10 mg/kg and 20 mg/kg, showing dose-dependent efficacy.

-

Mechanistic Insights :

- Further investigations into the mechanism of action revealed that Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate disrupts bacterial cell wall synthesis, which is critical for bacterial survival and proliferation.

Structure-Activity Relationship (SAR)

The biological activity of Ethyl 4-(butylcarbamoyl)piperazine-1-carboxylate can be attributed to its structural features:

- Piperazine Ring : Provides a scaffold for interaction with biological targets.

- Butylcarbamate Group : Enhances lipophilicity, improving membrane penetration.

- Ethoxycarbonyl Group : Contributes to overall stability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.